REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2OC(C#N)[CH2:8][C:7](=[O:13])[C:6]=2[CH:14]=1.[OH2:15].[C:16]([O:19]CC)(=[O:18])[CH3:17]>Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:15][CH:17]([C:16]([OH:19])=[O:18])[CH2:8][C:7](=[O:13])[C:6]=2[CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C(CC(O2)C#N)=O)C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 50 minutes
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
CUSTOM
|
Details
|
Resulting organic layer was evaporated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
To the residue, 700 ml of saturated sodium biscarbonate was added
|
Type
|
WASH
|
Details
|
The aqueous basic solution was washed with 500 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 liter of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(CC(O2)C(=O)O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.9 g | |
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |